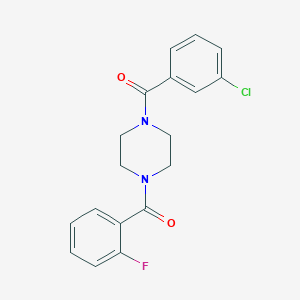![molecular formula C16H19NO3S B249122 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol](/img/structure/B249122.png)
2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol, also known as DMAMCL, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a phenol derivative that has been synthesized using various methods and has shown promising results in numerous studies.
作用机制
The mechanism of action of 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins, leading to cell death. It has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, which plays a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol has been shown to have various biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and anti-oxidant activity. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. In addition, 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol has been shown to have neuroprotective effects and can protect against oxidative stress-induced cell death.
实验室实验的优点和局限性
One of the main advantages of 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol is its unique chemical structure, which makes it a useful scaffold for the development of new drugs and materials. It also has promising anti-tumor activity and has been shown to inhibit the activity of certain enzymes and proteins. However, one of the limitations of 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are numerous future directions for the study of 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol, including further investigation of its mechanism of action, development of new drugs and materials based on its chemical structure, and exploration of its potential applications in various fields. One potential future direction is the development of 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol-based photodynamic therapy for cancer treatment. Another potential future direction is the use of 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol as a building block for the synthesis of new materials with potential applications in electronics and optoelectronics.
In conclusion, 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol is a chemical compound that has shown promising results in numerous scientific studies. It has potential applications in various fields, including cancer research, drug discovery, and material science. Further research is needed to fully understand its mechanism of action and explore its potential applications.
合成方法
2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol can be synthesized using various methods, including the reaction of 2,6-dimethoxyphenol with 3-(methylthio)aniline in the presence of a base and a coupling agent. Another method involves the reaction of 2,6-dimethoxyphenol with 3-chloroaniline in the presence of a base and a palladium catalyst. The resulting product is then treated with sodium methoxide and methyl iodide to obtain 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol.
科学研究应用
2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol has shown promising results as an anti-tumor agent by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In drug discovery, 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol has been used as a scaffold for the development of new drugs due to its unique chemical structure. In material science, 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol has been used as a building block for the synthesis of new materials with potential applications in electronics and optoelectronics.
属性
产品名称 |
2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol |
|---|---|
分子式 |
C16H19NO3S |
分子量 |
305.4 g/mol |
IUPAC 名称 |
2,6-dimethoxy-4-[(3-methylsulfanylanilino)methyl]phenol |
InChI |
InChI=1S/C16H19NO3S/c1-19-14-7-11(8-15(20-2)16(14)18)10-17-12-5-4-6-13(9-12)21-3/h4-9,17-18H,10H2,1-3H3 |
InChI 键 |
GTLPTWZRVXPARA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)CNC2=CC(=CC=C2)SC |
规范 SMILES |
COC1=CC(=CC(=C1O)OC)CNC2=CC(=CC=C2)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine](/img/structure/B249041.png)

![N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B249043.png)
![3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249045.png)

![3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249048.png)
![1-[1-(4-Methoxybenzoyl)-4-piperidinyl]azepane](/img/structure/B249050.png)
![2-{4-[1-(Propan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249053.png)
![2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249054.png)

![3-Methyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B249063.png)
![1-[1-(2-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249064.png)
![1-{[1-(3-Fluorobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249067.png)